3-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile
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Overview
Description
3-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile is a complex organic compound that features a unique structure combining an azepane ring, a naphthyridine core, and a benzonitrile group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile typically involves multi-step organic reactions. One common approach is the condensation of 7-methyl-1,8-naphthyridine-4-amine with 3-(azepane-1-carbonyl)benzonitrile under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and dimethylformamide (DMF), respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may bind to a particular enzyme’s active site, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Azepane-1-carbonyl)-N-(3,5-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
- 3-(Azepane-1-carbonyl)-N-(4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
Uniqueness
3-{[3-(Azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
3-[[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-16-9-10-19-21(27-18-8-6-7-17(13-18)14-24)20(15-25-22(19)26-16)23(29)28-11-4-2-3-5-12-28/h6-10,13,15H,2-5,11-12H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXNGOGQKRAFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C#N)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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